A Comprehensive Technical Guide to 2,2-Difluoroacetamide (CAS No. 359-38-6): A Versatile Fluorinated Building Block
A Comprehensive Technical Guide to 2,2-Difluoroacetamide (CAS No. 359-38-6): A Versatile Fluorinated Building Block
Executive Summary
This technical guide provides an in-depth exploration of 2,2-Difluoroacetamide, a pivotal fluorinated building block identified by CAS Number 359-38-6 .[1][2] We will delve into its fundamental physicochemical properties, spectroscopic identity, synthesis methodologies, and critical applications in modern research, with a particular focus on its role in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction: The Significance of the Difluoromethyl Moiety
2,2-Difluoroacetamide (C₂H₃F₂NO) is a simple yet powerful molecule whose value lies in its difluoromethyl group (-CHF₂) attached to an acetamide backbone.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][3] 2,2-Difluoroacetamide serves as a key intermediate and building block for introducing the difluoromethyl or related difluoro-functional groups into more complex molecular architectures.[4] Its applications extend from pharmaceuticals and agrochemicals to advanced materials science.[1][4]
Key Identifiers:
Physicochemical Properties and Spectroscopic Characterization
The precise characterization of 2,2-Difluoroacetamide is essential for its effective use. It typically presents as a white crystalline solid.[4] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 95.05 g/mol | [5] |
| Density | 1.291 g/cm³ | [1][5] |
| Boiling Point | 231.7 °C at 760 mmHg | [1][5] |
| Flash Point | 93.9 °C | [1][5] |
| Appearance | White Crystal | [4] |
| MDL Number | MFCD01896431 |
Spectroscopic Data for Structural Elucidation
Structural confirmation relies on standard analytical techniques. While raw spectra are instrument-dependent, the expected characteristics are well-understood.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are critical for confirming identity and purity. A recent study has highlighted 2,2-Difluoroacetamide as a uniquely effective universal calibrant for both ¹H and ¹⁹F quantitative NMR (qNMR) due to its high solubility in a wide range of solvents and its distinct, tunable chemical shifts that reside in uncongested spectral regions.[6] This dual-nucleus calibration capability is a significant advantage in the quantitative analysis of fluorinated compounds.[6]
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Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected peaks would include N-H stretching from the primary amide, C=O stretching (amide I band), and C-F stretching vibrations. Product specifications from suppliers often require the IR spectrum to conform to the known structure of 2,2-Difluoroacetamide.[4]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The technique would show a molecular ion peak corresponding to its molecular weight of approximately 95.05 Da.
Synthesis and Reaction Mechanisms
The synthesis of 2,2-Difluoroacetamide often involves the fluorination of a corresponding dichloro-precursor. This halogen exchange (Halex) reaction is a common and effective method for introducing fluorine.
Illustrative Synthesis: Fluorination of 2,2-Dichloroacetamide Derivative
A patented method describes the fluorination of a 2,2-dichloroacetamide derivative using potassium fluoride (KF) as the fluorine source.[7] The process is facilitated by a catalyst in an organic solvent to produce the 2,2-difluoroacetamide derivative.[7] The choice of KF is strategic; it is an inexpensive and readily available fluoride source. The catalyst's role is crucial for enhancing the solubility and reactivity of the fluoride salt, thereby improving reaction efficiency and yield. This approach is noted for its high yield and suitability for industrial-scale production.[7]
Caption: General workflow for synthesizing 2,2-difluoroacetamide derivatives.
Applications in Drug Development and Research
The utility of 2,2-Difluoroacetamide is primarily as a synthetic intermediate. The difluoromethyl group it provides is a bioisostere for hydroxyl, thiol, or even methyl groups, offering a way to modulate biological activity without drastically altering molecular size.
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Pharmaceutical Intermediate: It is a critical building block for synthesizing active pharmaceutical ingredients (APIs).[4] Introducing the -CHF₂ group can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1] This metabolic stability is a key reason for the prevalence of fluorinated drugs.
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Agrochemicals: Similar to pharmaceuticals, fluorinated pesticides and herbicides often exhibit enhanced efficacy and better selectivity.[1][4] 2,2-Difluoroacetamide serves as a precursor in the development of these advanced agricultural products.
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Materials Science: The compound contributes to the production of high-performance polymers and coatings.[1] Fluorinated materials are known for their exceptional thermal stability, chemical inertness, and hydrophobicity.[1][4]
Experimental Protocol: 2,2-Difluoroacetamide as a qNMR Internal Calibrant
The following protocol outlines the use of 2,2-Difluoroacetamide as a universal internal standard for quantitative NMR (qNMR), a testament to its high purity and stability.[6] This method allows for the precise determination of the concentration of an analyte in solution.
Objective: To accurately quantify an Active Pharmaceutical Ingredient (API) using 2,2-Difluoroacetamide as an internal calibrant.
Methodology:
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Preparation of Stock Solutions:
-
Accurately weigh approximately 10-20 mg of the 2,2-Difluoroacetamide (Internal Standard, IS) into a volumetric flask.
-
Accurately weigh a known quantity of the Analyte (API) into a separate volumetric flask.
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Dissolve both solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The high solubility of 2,2-Difluoroacetamide across a range of solvents is a key advantage.[6]
-
-
Sample Preparation for NMR:
-
Transfer a precise volume of the IS stock solution and the Analyte stock solution into a clean NMR tube.
-
Ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H or ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the signals being integrated) to allow for full magnetization recovery, which is critical for accurate integration.
-
-
Data Processing and Quantification:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal for the IS (the -CHF₂ proton in ¹H NMR) and a known signal for the Analyte.
-
Calculate the concentration of the analyte using the following formula:
PurityAnalyte = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (e.g., for -CHF₂, N=1 in ¹H NMR)
-
MW = Molecular Weight
-
m = mass
-
Purity = Purity of the standard/analyte
-
Caption: Step-by-step workflow for using 2,2-Difluoroacetamide in qNMR.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling 2,2-Difluoroacetamide.
-
Hazard Identification: According to the Globally Harmonized System (GHS), 2,2-Difluoroacetamide is classified with the following hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]
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Conclusion and Future Outlook
2,2-Difluoroacetamide (CAS No. 359-38-6) is more than a simple chemical; it is a strategic tool for molecular design in the life sciences and beyond. Its value as a robust synthetic intermediate for introducing the metabolically stable difluoromethyl group ensures its continued relevance in drug discovery and agrochemical development. Furthermore, emerging applications, such as its use as a universal qNMR calibrant, highlight its utility as a high-purity analytical standard. As research continues to push the boundaries of fluorination chemistry, the demand for versatile and reliable building blocks like 2,2-Difluoroacetamide is poised to grow, solidifying its place as a core component in the modern chemist's toolbox.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,2-Difluoroacetamide: A Key Fluorochemical for Advanced Applications.
- Sigma-Aldrich. (n.d.). 2,2-Difluoroacetamide | 359-38-6.
- National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321. PubChem.
- Alfa Chemistry. (n.d.). CAS 359-38-6 2,2-Difluoroacetamide.
- MySkinRecipes. (n.d.). 2,2-Difluoroacetamide.
- Google Patents. (n.d.). CN111056966A - Preparation method of 2, 2-difluoroacetamide derivative.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Chem Service. (2016). SAFETY DATA SHEET.
- Wood, J., Cohen, R., Wang, X., Williamson, R. T., & Reibarkh, M. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv.
- National Institutes of Health. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
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